tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a valuable intermediate used in the synthesis of various pharmaceuticals and bioactive molecules. It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the reaction of tert-butyl carbamate with 3-aminopiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-3-aminopiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic reagents such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate involves its conversion to ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The molecular targets include the active site of DPP-4, where the compound binds and blocks its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-hydroxypropyl)carbamate
- Tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate
- ®-3-tert-butyloxycarbonylamino-piperidine
Uniqueness
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is unique due to its specific structure, which allows it to act as a prodrug for ®-3-aminopiperidine. This property makes it particularly valuable in the development of DPP-4 inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUCPWPGEADPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.